Benzquinamide hydrochloride is derived from the isoquinoline core structure, which is a common framework in various pharmacologically active compounds. Its classification falls under the category of small molecules due to its relatively low molecular weight and simple structure compared to larger biological molecules .
The synthesis of benzquinamide hydrochloride involves several key steps:
Benzquinamide hydrochloride has a complex molecular structure characterized by multiple functional groups. Its structural representation includes:
Benzquinamide hydrochloride undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives .
These actions are presumed to contribute significantly to its effectiveness in reducing nausea and vomiting by blocking the actions of acetylcholine and histamine involved in the emetic response. Pharmacokinetics studies indicate that the bioavailability ranges from 33% to 39% when administered via capsule or suppository routes, with a half-life of approximately 1 to 1.6 hours for all formulations .
Benzquinamide hydrochloride exhibits properties typical of small organic molecules, including stability under standard conditions but may be reactive under specific chemical transformations such as oxidation or reduction .
Although benzquinamide hydrochloride has been withdrawn from many markets, it remains a subject of interest in pharmacological research due to its unique properties. Its applications include:
Benzquinamide hydrochloride emerged as a pharmaceutical compound during the 1960s antiemetic development era, first synthesized by Pfizer researchers as part of a broader effort to identify effective postoperative nausea and vomiting (PONV) treatments. The compound was developed under the chemical designation 3-(Diethylcarbamoyl)-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl acetate hydrochloride, with the molecular formula C₂₂H₃₃ClN₂O₅ and a molecular weight of 440.97 g/mol [4]. Its structural complexity featured a pyrido[2,1-a]isoquinolin core with dimethoxy substitutions and ester functionalities, distinguishing it from simpler antiemetics of the era [1].
Pharmacological profiling revealed benzquinamide possessed a multi-receptor mechanism with antihistaminic (H1 receptor antagonism) and mild anticholinergic properties. Though its precise antiemetic mechanism remained incompletely characterized, research suggested activity at dopamine D₂ receptors and α₂-adrenergic receptors (α₂A, α₂B, and α₂C subtypes), potentially contributing to its efficacy in preventing and treating anesthesia- and surgery-induced nausea and vomiting [2] [4]. This receptor profile contrasted with existing antiemetics and underpinned its development rationale. Early preclinical studies demonstrated significant antiemetic effects in animal models, supporting its advancement to clinical trials [1].
Table 1: Key Characteristics of Benzquinamide Hydrochloride
Property | Value/Description | Source |
---|---|---|
Chemical Formula | C₂₂H₃₃ClN₂O₅ | [4] |
Molecular Weight | 440.97 g/mol | [4] |
Development Era | 1960s | [1] |
Primary Indication | Post-operative nausea and vomiting (PONV) | [2] |
Mechanism (Proposed) | Antihistaminic (H1), Mild Anticholinergic, D₂ receptor antagonism, α₂-Adrenergic receptor binding | [2] [4] |
Route of Administration | Intramuscular injection, Intravenous injection | [2] |
The compound reached the market under several brand names, reflecting its international development and marketing. Quantril (Pfizer) and Emete-Con became the most widely recognized trademarks in the United States, while Promecon was also used commercially [1] [4]. These brands positioned benzquinamide hydrochloride as a therapeutic option primarily within hospital settings for managing PONV.
Benzquinamide hydrochloride followed a relatively rapid trajectory from development to market withdrawal, reflecting the competitive and evolving nature of the antiemetic field during the mid-20th century:
The drug never achieved the blockbuster status or longevity of contemporaneous CNS agents like diazepam (Valium), which dominated markets for decades despite later concerns about dependence [7]. Benzquinamide's clinical footprint remained niche, focused on the specific PONV indication.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7